![molecular formula C38H26O10 B10836854 3-Methyl-5-(2-phenylacetyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-phenylacetyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836854.png)
3-Methyl-5-(2-phenylacetyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-phenylacetyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“US8937193-compound-7” is a small molecular drug with the chemical formula C38H26O10. It is known for its potential therapeutic applications, particularly in targeting specific proteins involved in various biological processes . This compound has been studied for its binding affinity to certain proteins, making it a subject of interest in medicinal chemistry and drug development.
Méthodes De Préparation
The synthesis of “US8937193-compound-7” involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using chromatographic techniques.
Industrial production methods focus on optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
“US8937193-compound-7” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide, leading to the formation of substituted products
Applications De Recherche Scientifique
“US8937193-compound-7” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its binding affinity to specific proteins, aiding in the understanding of protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects in treating diseases by targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of “US8937193-compound-7” involves its interaction with specific molecular targets, such as proteins involved in cellular signaling pathways. The compound binds to these proteins, modulating their activity and leading to downstream effects that can alter cellular functions. This interaction is crucial for its potential therapeutic effects, as it can inhibit or activate specific pathways depending on the target .
Comparaison Avec Des Composés Similaires
“US8937193-compound-7” can be compared with other similar compounds based on its structure and biological activity. Some similar compounds include:
Compound A: Known for its similar binding affinity to the same protein targets.
Compound B: Exhibits comparable therapeutic effects but with different side effect profiles.
Compound C: Shares a similar core structure but differs in the functional groups attached, leading to variations in its chemical reactivity and biological activity
“US8937193-compound-7” stands out due to its unique combination of high binding affinity and specific molecular interactions, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C38H26O10 |
---|---|
Poids moléculaire |
642.6 g/mol |
Nom IUPAC |
3-methyl-5-(2-phenylacetyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-phenylacetyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone |
InChI |
InChI=1S/C38H26O10/c1-17-27(35(45)21-15-25(41)37(47)31(29(21)33(17)43)23(39)13-19-9-5-3-6-10-19)28-18(2)34(44)30-22(36(28)46)16-26(42)38(48)32(30)24(40)14-20-11-7-4-8-12-20/h3-12,15-16,41,43,45,47H,13-14H2,1-2H3 |
Clé InChI |
SAXRAWJDCMFHQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)C(=O)CC3=CC=CC=C3)C4=C(C5=CC(=C(C(=C5C(=C4C)O)C(=O)CC6=CC=CC=C6)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.